Cas no 1207029-39-7 (5-4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl-2,1,3-benzothiadiazole)

This compound features a core 1,3-benzothiadiazole (BTz) unit linked via an amide bond to a piperazine ring bearing a 2-phenylcyclopropanecarbonyl substituent. The synthesis likely involves standard coupling reactions common for BTz derivatives and amide formation with protected piperazines and cyclopropanecarboxylic acid derivatives. Key structural features include: An electron-deficient BTz heterocycle. A rigid cyclopropane ring fused with phenyl functionality. A flexible piperazine moiety acting as an amide linker. These characteristics position it potentially useful in materials science (e.g., organic electronics due to electronic properties) or medicinal chemistry (e.g., ligands targeting specific receptors).
5-4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl-2,1,3-benzothiadiazole structure
1207029-39-7 structure
Product name:5-4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl-2,1,3-benzothiadiazole
CAS No:1207029-39-7
MF:C21H20N4O2S
MW:392.474102973938
CID:6043556
PubChem ID:45505136

5-4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl-2,1,3-benzothiadiazole Chemical and Physical Properties

Names and Identifiers

    • 5-4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl-2,1,3-benzothiadiazole
    • [4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone
    • 5-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole
    • F5855-0475
    • benzo[c][1,2,5]thiadiazol-5-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone
    • 1207029-39-7
    • VU0524395-1
    • AKOS024523058
    • Inchi: 1S/C21H20N4O2S/c26-20(15-6-7-18-19(12-15)23-28-22-18)24-8-10-25(11-9-24)21(27)17-13-16(17)14-4-2-1-3-5-14/h1-7,12,16-17H,8-11,13H2
    • InChI Key: CJGAWCKZNOJIGA-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C(C2C=CC3=NSN=C3C=2)=O)CC1)(C1CC1C1=CC=CC=C1)=O

Computed Properties

  • Exact Mass: 392.13069707g/mol
  • Monoisotopic Mass: 392.13069707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 603
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 94.6Ų

5-4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl-2,1,3-benzothiadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5855-0475-3mg
5-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole
1207029-39-7
3mg
$63.0 2023-09-09
Life Chemicals
F5855-0475-10μmol
5-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole
1207029-39-7
10μmol
$69.0 2023-09-09
Life Chemicals
F5855-0475-1mg
5-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole
1207029-39-7
1mg
$54.0 2023-09-09
Life Chemicals
F5855-0475-10mg
5-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole
1207029-39-7
10mg
$79.0 2023-09-09
Life Chemicals
F5855-0475-4mg
5-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole
1207029-39-7
4mg
$66.0 2023-09-09
Life Chemicals
F5855-0475-2mg
5-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole
1207029-39-7
2mg
$59.0 2023-09-09
Life Chemicals
F5855-0475-5mg
5-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole
1207029-39-7
5mg
$69.0 2023-09-09
Life Chemicals
F5855-0475-2μmol
5-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole
1207029-39-7
2μmol
$57.0 2023-09-09
Life Chemicals
F5855-0475-5μmol
5-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole
1207029-39-7
5μmol
$63.0 2023-09-09

Additional information on 5-4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl-2,1,3-benzothiadiazole

Introduction to 5-4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl-2,1,3-benzothiadiazole (CAS No. 1207029-39-7)

5-4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl-2,1,3-benzothiadiazole is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1207029-39-7, belongs to a class of heterocyclic molecules that are widely studied for their pharmacological properties. The presence of multiple functional groups, including a piperazine ring and a benzothiadiazole core, makes this molecule a promising candidate for further investigation in drug discovery and development.

The structural composition of 5-4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl-2,1,3-benzothiadiazole is characterized by its intricate arrangement of atoms, which contributes to its chemical reactivity and potential biological interactions. The benzothiadiazole moiety is particularly noteworthy, as it is a well-known pharmacophore that exhibits a wide range of biological activities. For instance, benzothiadiazole derivatives have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a piperazine ring further enhances the compound's potential therapeutic value by providing a scaffold for further functionalization and interaction with biological targets.

In recent years, there has been growing interest in the development of novel compounds that combine multiple pharmacophores to achieve synergistic effects. 5-4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl-2,1,3-benzothiadiazole exemplifies this trend by integrating both the benzothiadiazole and piperazine moieties into a single molecule. This dual functionality has the potential to enhance binding affinity and selectivity towards specific biological targets, thereby improving the efficacy and safety of therapeutic agents.

One of the most compelling aspects of 5-4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl-2,1,3-benzothiadiazole is its potential application in the treatment of neurological disorders. Piperazine derivatives are known to interact with various neurotransmitter systems, making them attractive candidates for drugs targeting conditions such as depression, anxiety, and epilepsy. The benzothiadiazole core further adds to this potential by providing additional sites for interaction with biological receptors and enzymes. Preliminary studies have suggested that compounds containing this structural motif may exhibit inhibitory effects on enzymes involved in neurotransmitter metabolism, which could lead to novel therapeutic strategies.

The synthesis of 5-4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl-2,1,3-benzothiadiazole presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to access such intricate molecules with increasing efficiency. Modern techniques such as transition metal-catalyzed reactions and flow chemistry have significantly improved the yield and purity of target compounds like this one. These advancements have not only facilitated the synthesis of 5-4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl-2,1,3-benzothiadiazole but also opened up new possibilities for exploring its derivatives.

In addition to its pharmaceutical applications, 5-4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl-2,1,3-benzothiadiazole may find utility in other areas such as materials science and agrochemistry. The unique electronic properties of benzothiadiazole derivatives make them interesting candidates for organic semiconductors and other advanced materials. Furthermore, their biological activity suggests potential applications in crop protection agents.

Recent research has also highlighted the importance of computational methods in the study of complex molecules like 5-4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl-2,1,3-benzothiadiazole. Molecular modeling techniques have enabled researchers to predict the binding modes of this compound with various biological targets with high accuracy. This has not only accelerated the drug discovery process but also provided valuable insights into the structure-function relationships of pharmacologically active molecules.

The future prospects for 5-4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl-2,1,3-benzothiadiazole are promising given its unique structural features and potential biological activities. Further investigation into its pharmacological properties is warranted to fully understand its therapeutic potential. Additionally,exploring its derivatives could lead to the discovery of new drugs with improved efficacy and reduced side effects.

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